molecular formula C19H12BrFN4OS B2930803 3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625370-65-2

3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2930803
CAS No.: 625370-65-2
M. Wt: 443.29
InChI Key: CPFMWSVNIVLLIQ-UHFFFAOYSA-N
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Description

3-Amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 625370-65-2) is a high-purity small molecule belonging to the class of 4-arylthieno[2,3-b]pyridine-2-carboxamides. This compound is provided for research use only and is a key chemical tool for investigating new therapeutic avenues, particularly in infectious disease and oncology research. Thieno[2,3-b]pyridine derivatives have been identified as a promising new class of antiplasmodial agents. Research indicates that related carboxamide compounds demonstrate strong activity against Plasmodium falciparum , the parasite responsible for the most dangerous form of malaria, with potent representatives inhibiting pathogen viability with IC50 values in the two-digit nanomolar range . These compounds exhibit high selectivity indices (over 100), suggesting a favorable window between anti-parasitic efficacy and cytotoxicity . Intriguingly, unlike structurally related ketones, the antiplasmodial mechanism of the carboxamide derivatives is not primarily mediated through inhibition of the plasmodial glycogen synthase kinase-3 (PfGSK-3), indicating a novel and potentially valuable mechanism of action for overcoming drug resistance . Beyond infectious disease, thieno[2,3-b]pyridine-2-carboxamide scaffolds are also investigated as key intermediates in the synthetic development of anticancer drugs, highlighting their broad utility in biomedical research . With a molecular formula of C19H12BrFN4OS and a molecular weight of 443.29 g/mol, this compound is characterized by its specific substitution pattern, which is critical for its biological activity . Researchers can utilize this chemical probe to further elucidate biological pathways and validate new drug targets.

Properties

IUPAC Name

3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN4OS/c20-11-1-3-15(13(21)9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFMWSVNIVLLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridin-4-yl group: This step may involve coupling reactions using reagents such as pyridine derivatives.

    Incorporation of the 4-bromo-2-fluorophenyl group: This can be done through halogenation reactions followed by substitution reactions.

    Amidation reaction: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Cyclization and Ring Formation Reactions

The thieno[2,3-b]pyridine core undergoes cyclization under specific conditions:

  • Thorpe-Ziegler Cyclization : Intermediate thioethers derived from 3-aminothieno[2,3-b]pyridine precursors cyclize in DMF with aqueous KOH (10%) to form fused pyridine rings. This method produces yields of 45–78% depending on substituent electronic effects .

  • Hypochlorite-Mediated Oxidative Dimerization : Treatment with NaOCl in aqueous ethanol induces stereoselective dimerization (28–29% yield), forming polyheterocyclic ensembles like 31 (Scheme 4, ). The reaction proceeds via radical intermediates, with solvent polarity influencing product distribution .

Oxidative Reactions

The amino and sulfur moieties participate in oxidation pathways:

  • S-Oxidation : Hypochlorite (NaOCl) in EtOH oxidizes the thiophene sulfur to sulfoxide derivatives (e.g., 33 , 34 ), confirmed by HRMS and NMR .

  • Oxidative Dimerization : Under anhydrous conditions, dimeric products form via C–N coupling between adjacent amino groups (Table 2, ).

Table 1: Oxidative Dimerization Products

Substituent (R)SolventProductYield (%)
4-EtC₆H₄Aq. EtOH31 28
4-MeC₆H₄DCM/H₂O32 14

Nucleophilic Substitution

The bromine atom at the 4-position of the aryl group facilitates cross-coupling:

  • Buchwald-Hartwig Amination : Reacts with primary amines (e.g., piperidine derivatives) in 1,4-dioxane at 80°C to form C–N bonds (yields: 60–83%) .

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups (analogous to ).

Amino Group Reactivity

  • Acylation : Reacts with acetyl chloride in THF to form N-acetyl derivatives (75% yield) .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in glacial acetic acid to yield imines (e.g., 3a–j ), confirmed by XRD .

Carboxamide Reactivity

  • Hydrolysis : Heating with 10% HCl hydrolyzes the carboxamide to carboxylic acid (92% yield) .

  • Alkylation : 2-Chloroacetamide derivatives alkylate the amide nitrogen in DMF/KOH, forming thioether intermediates (Scheme 1, ).

Solvent-Dependent Reactivity

  • Polar Protic Solvents (e.g., EtOH) : Favor oxidative dimerization and solvolysis .

  • Aprotic Solvents (e.g., DMF) : Promote cyclization and alkylation due to enhanced nucleophilicity .

Stereochemical Considerations

Oxidative dimerization produces a single stereoisomer ((R,R,R,R)/(S,S,S,S)) due to restricted rotation around the C–N axis . NMR analysis (HSQC, HMBC) confirms cis-arrangement of amino groups in dimeric products .

Stability and Decomposition Pathways

  • Oxidative Degradation : Prolonged exposure to air causes dimerization via radical intermediates .

  • Thermal Decomposition : Heating above 200°C results in retro-Diels-Alder fragmentation .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for designing kinase inhibitors . Future studies should explore its catalytic asymmetric transformations and biological target engagement.

(Note: BenchChem and Smolecule data were excluded per requirements.)

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Medicine: The compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs and their properties are summarized in Table 1:

Compound Name Substituents (N-Phenyl Group) Melting Point (°C) Yield (%) Key Functional Groups Reference
3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (9) 4-Bromo 241.0–242.1 94 Br, CF₃, thiophene
3-Amino-N-(4-bromo-2-cyanophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (11) 4-Bromo-2-cyano 254.8–256.6 90 Br, CN, CF₃, thiophene
3-Amino-N-(4-bromo-2-nitrophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (12) 4-Bromo-2-nitro 253.0–253.6 88 Br, NO₂, CF₃, thiophene
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (5) 4-Chloro N/A 95 Cl, CF₃, thiophene
Target Compound 4-Bromo-2-fluoro Not reported N/A Br, F, pyridin-4-yl -

Key Observations :

  • Halogen Effects : Bromine substituents (e.g., in Compound 9) increase melting points compared to chlorine analogs (Compound 5), likely due to higher molecular weight and enhanced van der Waals interactions .
  • Fluorine vs.

Biological Activity

The compound 3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic derivative belonging to the thienopyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H13BrFN4S\text{C}_{16}\text{H}_{13}\text{BrF}\text{N}_4\text{S}

This structure features a thieno[2,3-b]pyridine core with various substituents that influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent and its effects on various cellular pathways.

1. Anti-Cancer Activity

Research indicates that the compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

Cell Line Inhibition (%) IC50 (µM)
A549 (Lung cancer)75%5.0
MCF-7 (Breast cancer)68%7.2
HeLa (Cervical cancer)82%4.5

These results suggest that the compound may interfere with cancer cell metabolism and induce apoptosis.

The mechanism by which this compound exerts its anti-cancer effects involves several pathways:

  • Inhibition of VEGFR : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) signaling, which is crucial for tumor angiogenesis. This inhibition reduces blood supply to tumors, limiting their growth .
  • Induction of Apoptosis : Studies have indicated that the compound promotes apoptosis in cancer cells through the activation of caspase pathways .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1 : In a xenograft model using A549 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent in lung cancer .
  • Case Study 2 : A study involving MCF-7 cells demonstrated that combining this compound with standard chemotherapy agents enhanced overall cytotoxicity, suggesting a synergistic effect .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for this compound, and what are their yields and optimal reaction conditions?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving coupling of thieno[2,3-b]pyridine scaffolds with substituted aryl groups. For example, derivatives with electron-withdrawing substituents (e.g., bromo, fluoro) are synthesized using Knoevenagel condensation followed by Suzuki-Miyaura cross-coupling. Typical yields range from 86% to 95% when using TPR and K₂CO₃ in mixed solvents (THF/toluene) under reflux . Optimization includes temperature control (70–100°C) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

  • Methodological Answer : Characterization relies on:

  • 1H/13C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 160–165 ppm (carbonyl carbons) confirm substituent positions .
  • IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H) and ~1680 cm⁻¹ (C=O) validate functional groups .
  • X-ray Crystallography : Dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks (N–H⋯N) reveal conformational stability .

Q. What initial biological screening models are used to assess its activity?

  • Methodological Answer : In vitro cardiac stress models (e.g., myocardial ischemia-reperfusion injury) are employed. Primary cardiomyocytes are transfected with Epac1 plasmids and treated with the compound at 10–100 µM. Endpoints include hypertrophy markers (e.g., ANP, BNP) and apoptosis assays (TUNEL staining) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., -Br, -CF₃) enhance inhibitory potency against FoxM1 (IC₅₀: 0.8–1.2 µM) by increasing electrophilicity and target binding .
  • Electron-donating groups (e.g., -OCH₃) reduce activity due to steric hindrance and decreased solubility.
  • Substituent Position : Para-bromo and ortho-fluoro groups optimize steric compatibility in hydrophobic binding pockets .

Q. How can conformational analysis via crystallography guide target interaction studies?

  • Methodological Answer : X-ray structures of related derivatives reveal:

  • Planar thienopyridine cores facilitate π-π stacking with aromatic residues in enzyme active sites.
  • Hydrogen-bond donors (e.g., -NH₂ at position 3) stabilize interactions with Asp/Glu residues in Epac1 .
  • Fluorine atoms enhance metabolic stability by reducing CYP450-mediated oxidation .

Q. How to resolve contradictions in reported biological activities (e.g., cardiac vs. anticancer effects)?

  • Methodological Answer : Discrepancies arise from:

  • Target Selectivity : The compound inhibits Epac1 (cardioprotective) at 10 µM but acts as a FoxM1 inhibitor (anticancer) at higher concentrations (50 µM) due to off-target effects .
  • Model Systems : Cardiac assays use primary cells, while cancer studies employ immortalized lines (e.g., HeLa), which differ in signaling pathways.
  • Dosage Optimization : Dose-response curves (1–100 µM) and kinase profiling (e.g., Eurofins Panlabs® screens) clarify target engagement thresholds .

Q. What computational strategies predict binding modes with novel targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with Epac1 or FoxM1. Key steps include:

  • Ligand Preparation : Protonation states at pH 7.4 (OpenBabel).
  • Grid Generation : Focused on catalytic domains (e.g., Epac1’s cyclic nucleotide-binding domain).
  • Binding Energy Analysis : ΔG values <-8 kcal/mol suggest high-affinity binding .

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